Electrochemical Modulation of Ru Water Oxidation Catalysts by Axial 6-Bromoisoquinoline vs. 4-Picoline
In a direct head-to-head comparison of ruthenium complexes containing the tetradentate biqa ligand, substitution of the axial 4-picoline (complex 8a) with 6-bromoisoquinoline (complex 8b) shifts the RuIII/II redox potential from 0.87 V to 0.92 V (vs. NHE) [1]. Turnover numbers (TONs) for water oxidation with CeIV as oxidant were comparable: 87 for 8a and 80 for 8b [1]. The 6-bromoisoquinoline complex exhibited slightly lower solubility in 0.1 M aqueous HOTf, requiring 33% trifluoroethanol for dissolution versus 20% for the 4-picoline analog [1].
| Evidence Dimension | Redox Potential (RuIII/II) and Water Oxidation TON |
|---|---|
| Target Compound Data | 0.92 V, TON = 80 (6-bromoisoquinoline complex 8b) |
| Comparator Or Baseline | 0.87 V, TON = 87 (4-picoline complex 8a) |
| Quantified Difference | ΔE1/2 = +50 mV; ΔTON = -7 |
| Conditions | Cyclic voltammetry in DCM + 20% TFE; catalytic water oxidation in acidic media with CeIV |
Why This Matters
The +50 mV anodic shift directly alters the overpotential and catalytic driving force, making the 6-bromoisoquinoline-derived catalyst a distinct entity for optimization of water oxidation systems compared to the picoline analog.
- [1] Scherrer D, Schilling M, Luber S, Fox T, Spingler B, Alberto R, Richmond CJ. Ruthenium water oxidation catalysts containing the non-planar tetradentate ligand, biisoquinoline dicarboxylic acid (biqaH2). Dalton Trans. 2016;45(48):19361-19367. View Source
